One area of research explores the potential neurotoxic effects of 2-Octanone. Studies using rats have investigated the specific molecular arrangement necessary for the development of peripheral neuropathy, a nerve damage condition, by comparing 2-Octanone to other compounds. These studies involved administering the compound to rats and observing its impact on their nervous system using electrophysiological techniques. An experimental study on the neurotoxicity of 2-octanone and 2-hexanol, a metabolite of n-hexane:
2-Octanone, also known as methyl hexyl ketone or octan-2-one, is an eight-carbon straight-chain ketone with the molecular formula and a molar mass of approximately 128.22 g/mol. It is a colorless, oily liquid characterized by a strong, pungent odor reminiscent of fruity candy and blue cheese, which can become unpleasant at higher concentrations . The compound has a melting point of approximately -16 °C and a boiling point ranging from 173 to 175 °C, with a density between 0.815 and 0.817 g/cm³ . 2-Octanone is only slightly soluble in water but miscible with organic solvents such as acetone and ethanol .
2-Octanone can be synthesized through several methods:
2-Octanone has various applications across different industries:
Several compounds are structurally similar to 2-octanone, primarily within the ketone family. Here are some notable examples:
Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Differences |
---|---|---|---|
2-Heptanone | 114.18 | One carbon less than 2-octanone | |
3-Octanone | 128.22 | Different position of the carbonyl group | |
2-Nonanone | 142.24 | One carbon more than 2-octanone |
The uniqueness of 2-octanone lies in its specific carbon chain length and functional group positioning, which influence its physical properties, odor profile, and reactivity compared to these similar compounds.
Flammable